2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2FN3 and its molecular weight is 266.14 g/mol. The purity is usually 95%.
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Biological Activity
2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a compound with potential biological activity, particularly in the context of cancer research and pharmacological applications. Its unique structure, characterized by a fluorine atom and a benzodiazole moiety, suggests various interactions with biological targets.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C10H12Cl2FN3 |
Molecular Weight | 266.15 g/mol |
CAS Number | 1269151-87-2 |
IUPAC Name | 2-(6-fluoro-1-methylbenzimidazol-2-yl)ethanamine; dihydrochloride |
Appearance | Powder |
Research indicates that compounds containing benzodiazole structures can interact with various biological pathways, including enzyme inhibition and receptor modulation. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in targeting specific enzymes or receptors.
Anticancer Properties
Recent studies have shown that benzodiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines:
Compound | Target Cell Line | IC50 (nM) |
---|---|---|
Compound A | H1975 (NSCLC) | 38.6 |
Compound B | SNU16 | 77.4 |
Compound C | KG1 | 25.3 |
These findings suggest that the compound may possess similar properties, potentially acting as an inhibitor of key signaling pathways involved in cancer cell proliferation.
Enzyme Inhibition
Studies have also highlighted the enzyme inhibitory potential of benzodiazole derivatives. For example, compounds with similar structures have shown promising results against fibroblast growth factor receptors (FGFR):
Compound | FGFR Inhibition IC50 (nM) |
---|---|
Compound D | 15.0 |
Compound E | 2.9 |
The structural optimization of these compounds often leads to enhanced inhibitory activity, indicating that modifications to the benzodiazole scaffold can significantly impact biological efficacy.
Case Studies
Several case studies have investigated the biological activity of related compounds:
-
Case Study on FGFR Inhibition :
- Objective : Evaluate the anticancer effects of a series of benzodiazole derivatives.
- Results : The most potent compound showed an IC50 value of 2.9 nM against FGFR1, demonstrating significant enzyme inhibition and antiproliferative effects in vitro.
-
Case Study on Antiproliferative Activity :
- Objective : Assess the effects on NSCLC cell lines.
- Results : Compounds exhibited IC50 values ranging from 25 nM to over 70 nM across different cell lines, indicating variable sensitivity and potential for selective targeting.
Properties
IUPAC Name |
2-(6-fluoro-1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-14-9-6-7(11)2-3-8(9)13-10(14)4-5-12;;/h2-3,6H,4-5,12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTZLRTUZFORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=C1CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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